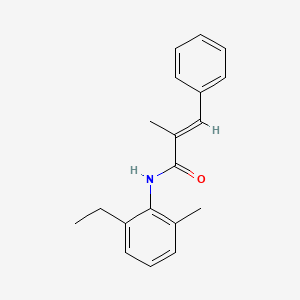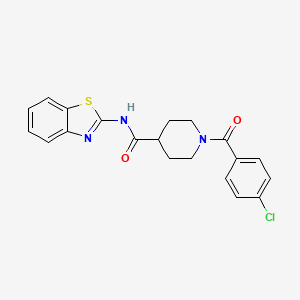![molecular formula C12H11ClN2O2 B5705511 2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as CQMA and is a derivative of chloroquine, an antimalarial drug. CQMA has been found to have a wide range of applications in scientific research, including in the study of various diseases and in drug development.
Mechanism of Action
The mechanism of action of CQMA is not fully understood, but it is believed to work by interfering with the DNA synthesis of the parasite that causes malaria. CQMA has also been found to have anti-inflammatory properties and has been used in the treatment of autoimmune disorders.
Biochemical and Physiological Effects:
CQMA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been used in the development of new cancer drugs. CQMA has also been found to have anti-inflammatory properties and has been used in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
CQMA has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. CQMA has also been found to be stable under a wide range of conditions, making it ideal for use in experiments. However, CQMA has some limitations, including its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the use of CQMA in scientific research. One potential area of research is the development of new antimalarial drugs based on CQMA. Another area of research is the use of CQMA in the development of new cancer drugs. Additionally, CQMA may have potential applications in the treatment of autoimmune disorders and other diseases. Further research is needed to fully understand the potential of CQMA in these areas.
Synthesis Methods
The synthesis of CQMA involves the reaction of 5-chloro-8-quinolinol with N-methylacetamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using techniques such as recrystallization or column chromatography.
Scientific Research Applications
CQMA has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in the study of various diseases, including cancer, malaria, and autoimmune disorders. CQMA has been shown to have potent antimalarial activity and has been used in the development of new antimalarial drugs.
properties
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-14-11(16)7-17-10-5-4-9(13)8-3-2-6-15-12(8)10/h2-6H,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSSUBFASYCVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792592 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)

![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)


![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)


![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
